REACTION_SMILES
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[CH2:26]([OH:27])[CH2:28][CH3:29].[CH3:22][C:23](=[O:24])[O-:25].[Cl:10][c:11]1[cH:12][cH:13][c:14]([S:17](=[O:18])[O-:19])[cH:15][cH:16]1.[Cl:2][CH2:3][c:4]1[cH:5][cH:6][n:7][cH:8][cH:9]1.[ClH:1].[K+:21].[Na+:20]>>[CH2:3]([c:4]1[cH:5][cH:6][n:7][cH:8][cH:9]1)[S:17]([c:14]1[cH:13][cH:12][c:11]([Cl:10])[cH:16][cH:15]1)(=[O:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=S(=O)(Cc1ccncc1)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |